molecular formula C13H8FN3O4 B14806488 2-fluoro-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

2-fluoro-5-nitro-N-[(E)-(2-nitrophenyl)methylidene]aniline

Cat. No.: B14806488
M. Wt: 289.22 g/mol
InChI Key: DVNSMVFNKDIOTE-UHFFFAOYSA-N
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Description

(2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine is a chemical compound with the molecular formula C13H8FN3O4 and a molecular weight of 289.22 . This compound is characterized by the presence of both fluorine and nitro groups attached to a benzylidene amine structure, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of (2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine typically involves the condensation reaction between 2-fluoro-5-nitroaniline and 2-nitrobenzaldehyde . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.

Chemical Reactions Analysis

(2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and fluoro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine involves its interaction with specific molecular targets and pathways. The presence of nitro and fluoro groups allows it to interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

(2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine can be compared with similar compounds such as:

    (2-fluoro-5-nitrophenyl)(4-nitrobenzylidene)amine: Similar structure but with the nitro group in a different position.

    (2-fluoro-5-nitrophenyl)(3-nitrobenzylidene)amine: Another isomer with the nitro group in a different position.

    (2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine: The compound itself, highlighting its unique combination of functional groups. The uniqueness of (2-fluoro-5-nitrophenyl)(2-nitrobenzylidene)amine lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8FN3O4

Molecular Weight

289.22 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C13H8FN3O4/c14-11-6-5-10(16(18)19)7-12(11)15-8-9-3-1-2-4-13(9)17(20)21/h1-8H

InChI Key

DVNSMVFNKDIOTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)[N+](=O)[O-]

Origin of Product

United States

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